2-Bromo-4-fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

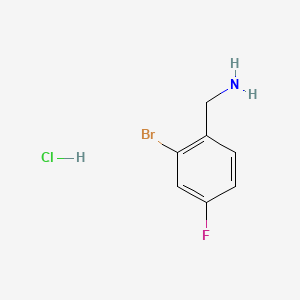

Structure

2D Structure

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSNHSXUSMNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378401 | |

| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289038-14-8 | |

| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzylamine Hydrochloride

Abstract: This document provides an in-depth technical examination of the core physical properties of 2-Bromo-4-fluorobenzylamine hydrochloride (CAS No: 289038-14-8). As a key substituted benzylamine, this compound serves as a valuable building block in medicinal chemistry and drug discovery programs. A thorough understanding of its physical characteristics—such as thermal properties, solubility, and spectroscopic signature—is paramount for its effective handling, reaction optimization, formulation, and quality control. This guide is intended for researchers, chemists, and drug development professionals, offering not only essential data but also the underlying scientific context and field-proven methodologies for its characterization.

Core Physicochemical Identification

This compound is a halogenated aromatic amine salt. The presence of bromine and fluorine atoms on the benzene ring, combined with the benzylamine hydrochloride moiety, imparts specific chemical reactivity and physical characteristics that are crucial for its application in targeted synthesis.

The hydrochloride salt form is frequently utilized in pharmaceutical development to enhance the stability and aqueous solubility of basic amine compounds.[1] The protonated aminium group increases polarity, which generally improves the compound's dissolution profile in polar and protic solvents, a critical factor for both reaction chemistry and bioavailability.[1][2]

Table 1: Core Compound Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 289038-14-8 | [3][4] |

| Molecular Formula | C₇H₇BrFN·HCl | [3] |

| Formula Weight | 240.50 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from related compounds[5] |

Thermal Properties: A Key Indicator of Purity

The thermal behavior of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. The melting point, in particular, serves as a robust and fundamental indicator of purity.[6][7]

Melting Point

For a pure crystalline solid, the melting point occurs over a narrow, well-defined temperature range, typically 0.5–1°C.[8] The presence of impurities disrupts the crystal lattice, which typically results in a lower and broader melting range.[7][8] Therefore, melting point determination is an essential quality control test to confirm the identity and purity of a synthesized batch.[9][10]

While specific experimental data for this compound is not widely published, data for the isomeric 4-Bromo-2-fluorobenzylamine hydrochloride (CAS: 147181-08-6) shows a melting point in the range of 254-257°C .[5] It is crucial for researchers to experimentally determine the melting point for each batch of the title compound as a primary characterization step.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Boiling Point & Thermal Decomposition

As a hydrochloride salt, this compound is expected to have a very high boiling point due to its ionic nature. However, like most organic salts, it will likely decompose at temperatures at or below its boiling point. Therefore, boiling point is not a practical or meaningful physical property for this compound. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine its thermal stability and decomposition temperature.

Solubility Profile: The Foundation for Application

Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and, for APIs, bioavailability.[11] The Biopharmaceutics Classification System (BCS) uses aqueous solubility over a specific pH range as a key metric.[12][13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, a crucial parameter in pharmaceutical research.[11]

-

System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent or buffer solution (e.g., pH 1.2, 4.5, and 6.8 buffers for BCS classification).[12]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of excess solid is essential.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully extract a precise aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14]

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Table 2: Example Solubility Data Table (Illustrative)

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Deionized Water | 25 | Data to be determined |

| pH 1.2 HCl Buffer | 37 | Data to be determined |

| pH 6.8 Phosphate Buffer | 37 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

Analytical & Spectroscopic Characterization Workflow

Confirming the identity and structure of this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's framework.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, environment, and connectivity of protons. Expected signals would include aromatic protons in the 7-8 ppm region (showing splitting patterns influenced by Br and F substituents) and a benzylic CH₂ signal adjacent to the NH₃⁺ group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key expected peaks include N-H stretching from the aminium group (broad, ~2800-3100 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br/C-F vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight of the parent free base (204.04 g/mol for C₇H₇BrFN). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Below is a generalized workflow for the comprehensive characterization and verification of the compound.

Sources

- 1. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. strem.com [strem.com]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 9. aelabgroup.com [aelabgroup.com]

- 10. Melting point analysis: Significance and symbolism [wisdomlib.org]

- 11. scispace.com [scispace.com]

- 12. who.int [who.int]

- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Bromo-4-fluorobenzylamine hydrochloride. It delves into the compound's chemical structure, physicochemical properties, synthesis, analytical validation, and its strategic applications as a pivotal intermediate in medicinal chemistry.

Introduction and Strategic Importance

This compound (CAS No: 289038-14-8) is a halogenated aromatic amine derivative of significant interest in the field of organic synthesis and pharmaceutical development.[1] Its value lies not as an active pharmaceutical ingredient (API) itself, but as a highly versatile chemical building block. The strategic placement of the bromo and fluoro substituents on the benzylamine scaffold offers a unique combination of reactivity and physicochemical modulation, making it a prized starting material for constructing complex molecular architectures.[2][3]

The primary amino group provides a reactive handle for a multitude of chemical transformations, while the halogen atoms serve two key purposes: the bromine atom is an excellent leaving group for cross-coupling reactions, and the fluorine atom is often incorporated to enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability in the final target molecule.[3] This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Chemical Structure and Physicochemical Properties

The structural integrity and physical characteristics of a chemical intermediate are foundational to its successful application in synthesis.

Chemical Structure

The molecule consists of a benzylamine core substituted with a bromine atom at position 2 and a fluorine atom at position 4 of the benzene ring. It is supplied as a hydrochloride salt to improve stability and handling.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key properties of the compound, which are critical for experimental design, including reaction setup and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 289038-14-8 | [1][4] |

| Molecular Formula | C₇H₇BrFN·HCl | [1] |

| Molecular Weight | 240.50 g/mol | [1][4] |

| Appearance | Off-white to white solid | [5] |

| IUPAC Name | (2-bromo-4-fluorophenyl)methanamine;hydrochloride | |

| Purity | Typically ≥96% | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-Bromo-4-fluorobenzylamine typically proceeds from its corresponding benzonitrile or benzaldehyde precursor. A common and reliable method involves the chemical reduction of 2-bromo-4-fluorobenzonitrile.

Rationale for Synthesis Strategy

The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry. Using a powerful reducing agent like borane tetrahydrofuran complex (BH₃·THF) is effective and selective. This method is often preferred over catalytic hydrogenation for this specific substrate, as it avoids potential dehalogenation side reactions that can occur with palladium catalysts. The final step involves treating the free amine with hydrochloric acid to precipitate the more stable and easily handled hydrochloride salt.

Step-by-Step Experimental Protocol

This protocol describes a representative synthesis from 2-bromo-4-fluorobenzonitrile.

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 2-bromo-4-fluorobenzonitrile (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Cooling: The solution is cooled to 0°C in an ice bath to control the initial exothermic reaction.

-

Addition of Reducing Agent: A solution of borane tetrahydrofuran complex (1 M in THF, 3 equivalents) is added slowly (dropwise) to the stirred nitrile solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 16-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C.

-

Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between an aqueous base (e.g., 1 M NaOH) and an organic solvent (e.g., ethyl acetate) to extract the free amine.

-

Purification of Free Amine: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-bromo-4-fluorobenzylamine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl (e.g., 2 M in diethyl ether) is added until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the final compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where data from orthogonal methods corroborate the structure.

Spectroscopic Analysis

NMR and Mass Spectrometry are the cornerstones of structural elucidation for this molecule.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (7-8 ppm): Three distinct signals corresponding to the aromatic protons, with splitting patterns (doublets, triplets of doublets) dictated by H-H and H-F coupling. - Benzylic Protons (~4.1 ppm): A singlet or doublet corresponding to the two -CH₂- protons. - Ammonium Protons (~8.6 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.[6] |

| ¹⁹F NMR | A single resonance for the fluorine atom, typically observed around -110 to -115 ppm.[7] The multiplicity will be a multiplet due to coupling with adjacent aromatic protons. This technique is highly specific for confirming the presence and environment of the fluorine substituent.[6] |

| Mass Spectrometry (MS) | The mass spectrum of the free base (C₇H₇BrFN, MW: 204.04) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%), two peaks of nearly equal intensity (M⁺ and M+2) will be observed, providing definitive evidence of a single bromine atom in the molecule.[6] |

Analytical Workflow

Caption: Workflow for analytical validation of the final product.

Applications in Drug Discovery and Development

This compound is a strategic building block used to synthesize a wide range of biologically active molecules. Its utility stems from the predictable reactivity of its functional groups.

-

Amine as a Nucleophile/Base: The primary amine is a key functional group for forming amides, sulfonamides, secondary/tertiary amines, and for constructing nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

-

Bromine for Cross-Coupling: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or alkyne groups, enabling rapid diversification of molecular scaffolds and exploration of structure-activity relationships (SAR).[3][5]

-

Fluorine for Property Modulation: The electron-withdrawing fluorine atom influences the acidity of the amine and the electronic properties of the aromatic ring. In the final drug candidate, fluorine often enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability and target binding affinity.[3]

Caption: Role as a central building block in synthetic pathways.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

Trustworthiness: The information below is synthesized from publicly available Safety Data Sheets (SDS). Always consult the specific SDS from your supplier before handling this chemical.

| Hazard Category | Description |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |

| Signal Word | Warning |

| Personal Protective Equip. | Wear protective gloves, protective clothing, eye protection, and face protection.[8] Handle in a well-ventilated area or chemical fume hood. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of water. Inhalation: Remove person to fresh air.[8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[9] Store in a dry environment. |

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery is well-established. Its trifunctional nature—a nucleophilic amine, a bromine handle for cross-coupling, and a property-modulating fluorine atom—provides chemists with a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197.

- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride (24-Dec-2025). Fisher Scientific. [Link]

- 2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. [Link]

- Supporting Information for an article. The Royal Society of Chemistry. [Link]

- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of 2-bromo-4-fluorobenzyl bromide. PrepChem.com. [Link]

- 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem. [Link]

- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- US6340773B1 - Preparation of halogenated primary amines.

- 4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem. [Link]

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. strem.com [strem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.at [fishersci.at]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

2-Bromo-4-fluorobenzylamine hydrochloride CAS number 289038-14-8

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 289038-14-8), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, analytical validation, and strategic applications, grounding all claims in authoritative data.

Introduction and Strategic Importance

This compound is a substituted benzylamine derivative whose structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The presence of orthogonal reactive sites—the primary amine, the aryl bromide, and the activating fluoro group—offers chemists a versatile scaffold for constructing diverse molecular architectures. The bromide is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine serves as a nucleophile or a point for amide bond formation. The fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This guide will elucidate the core chemical principles of this compound, providing actionable protocols and a rationale for its application in research and development.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical and spectroscopic data. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 289038-14-8 | [2][4] |

| Molecular Formula | C₇H₇BrFN·HCl | [2] |

| Molecular Weight | 240.50 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1][4] |

| Melting Point | 254-257°C | [5] |

Spectroscopic data is crucial for unambiguous structure confirmation. While specific spectra for this exact compound are proprietary, typical characterization would involve the following techniques.[6]

-

FTIR Spectroscopy : Would show characteristic peaks for N-H stretching of the ammonium salt, C-H aromatic stretching, and C-Br/C-F vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Would reveal distinct signals for the benzylic protons (CH₂) and the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: Would show characteristic shifts for the benzylic carbon and the six aromatic carbons, with C-F coupling being a key diagnostic feature.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that typically originates from a more readily available precursor, such as 2-bromo-4-fluorobenzaldehyde. A robust and widely used method for converting an aldehyde to a primary amine is reductive amination .[7][8] This pathway involves the formation of an intermediate oxime or imine, which is then reduced to the target amine.

The overall synthetic logic is to first install the aldehyde functionality on the 2-bromo-4-fluorobenzene core, convert the aldehyde to the amine, and finally form the stable hydrochloride salt.

Caption: Synthetic pathway for 2-Bromo-4-fluorobenzylamine HCl.

Key Synthesis Step: Reductive Amination via an Oxime Intermediate

A highly reliable method for this transformation involves a two-step sequence: oximation followed by hydrogenation.[9] This approach is often preferred over direct amination with ammonia as it can offer higher yields and selectivity.[9]

-

Oximation : The aldehyde (2-bromo-4-fluorobenzaldehyde) reacts with hydroxylamine hydrochloride to form the corresponding benzaldoxime. This reaction is typically straightforward and proceeds under mild conditions.

-

Hydrogenation : The resulting oxime is then reduced to the primary amine. Catalytic hydrogenation is a common and effective method. A key consideration is the choice of catalyst; non-palladium noble metals (like platinum) or base metals (like nickel) are often used to avoid dehalogenation (loss of the bromine atom), which can be a side reaction with palladium catalysts.[9]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and scale.

Protocol 1: Synthesis via Reductive Amination of 2-Bromo-4-fluorobenzaldehyde

This protocol outlines the conversion of the precursor aldehyde to the final hydrochloride salt.

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

-

Oximation:

-

To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).

-

Slowly add a base such as pyridine or sodium acetate to neutralize the HCl released and drive the reaction.

-

Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the consumption of the starting aldehyde.

-

The resulting oxime often precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.

-

-

Hydrogenation and Salt Formation:

-

Charge a suitable pressure reactor with the dried 2-bromo-4-fluorobenzaldoxime (1.0 eq) and a catalyst such as platinum(IV) oxide (PtO₂) or Raney Nickel.[9]

-

Add a solvent such as absolute ethanol. To directly form the hydrochloride salt, a stoichiometric amount of hydrochloric acid can be included in the reaction mixture.[9]

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat and stir the reaction (e.g., 40-60 °C) until hydrogen uptake ceases.

-

Cool the reactor, vent, and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude this compound will crystallize.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/ether) to yield the final product.

-

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. A standard reverse-phase HPLC method can be developed for this purpose.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.

-

-

Analysis:

-

Inject the sample onto the column.

-

Run a gradient elution, for example, from 10% B to 90% B over 15 minutes.

-

The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

-

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but a crucial starting material.[1] Its utility stems from its trifunctional nature, allowing for sequential and site-selective modifications.

-

Scaffold for Suzuki Coupling: The aryl bromide is a prime handle for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with various boronic acids. This is a foundational strategy for building biaryl structures common in many drugs.[10][11]

-

Amide and Sulfonamide Synthesis: The primary amine is a versatile nucleophile for forming amide or sulfonamide linkages, which are prevalent in drug molecules to modulate binding and pharmacokinetic properties.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the bromo or amino positions.[11]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties. The following information is aggregated from safety data sheets.[12]

| Hazard Type | GHS Hazard Statement | Precautionary Statement Codes |

| Skin Contact | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Contact | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Inhalation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry and cool place.[5]

References

- Biosynth. (n.d.). 2-Bromo-4-fluorobenzyl bromide.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride.

- Evetech. (n.d.). Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride.

- Thermo Fisher Scientific. (n.d.). This compound, 96% 1 g.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.

- Thermo Fisher Scientific. (n.d.). CAS RN | 289038-14-8.

- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- Bide Pharmatech. (n.d.). CAS:289038-14-8, (2-Bromo-4-fluorophenyl)methanamine hydrochloride.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.

- BenchChem. (n.d.). 2-Bromo-4-fluorobenzamide.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Iright. (n.d.). Thermo Fisher, H62200.03, this compound, 9.

- Nordmann. (n.d.). 4-Bromo-2-fluorobenzylamine.

- Strem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride, min. 97%.

- PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde.

- Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile.

- Wikipedia. (n.d.). Reductive amination.

- BenchChem. (n.d.). Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Fisher Scientific. (n.d.). 2-Bromo-4-fluorobenzaldehyde 98.0+%, TCI America 5 g.

- Chem-Impex. (n.d.). 2-Bromo-4-fluorobenzonitrile.

- X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.

- ChemScene. (n.d.). 105942-08-3 | 4-Bromo-2-fluorobenzonitrile.

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

Sources

- 1. Cas Landing [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. strem.com [strem.com]

- 6. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 10. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]

- 11. ossila.com [ossila.com]

- 12. fishersci.at [fishersci.at]

2-Bromo-4-fluorobenzylamine hydrochloride molecular weight

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: A Key Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, strategic importance in medicinal chemistry, synthesis protocols, and essential safety measures, offering field-proven insights into its application.

Introduction: The Strategic Value of a Halogenated Benzylamine

This compound is a halogenated aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites and modulating functional groups that are highly sought after in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with a reactive primary amine, provides a versatile scaffold for constructing novel pharmaceutical agents.[2][3]

The strategic placement of the halogens allows for regioselective reactions, enabling chemists to build sophisticated molecular architectures with high precision.[3] The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[3] This guide will dissect these features, providing a comprehensive understanding of the compound's utility.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 240.50 g/mol | [4][5][6] |

| Molecular Formula | C₇H₈BrClFN | [5][6][7] |

| CAS Number | 289038-14-8 | [4][5] |

| Appearance | Off-white solid | [8] |

| Melting Point | 254-257°C | [8] |

| Synonyms | (2-bromo-4-fluorophenyl)methanamine hydrochloride |

Molecular Structure Visualization

The spatial arrangement of the atoms dictates the molecule's reactivity and steric profile. The structure of this compound is presented below.

Caption: Structure of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its identity as a "building block." It is not typically an active pharmaceutical ingredient (API) itself but rather a key precursor used to synthesize more complex APIs.

Causality Behind Its Utility:

-

Orthogonal Reactivity: The bromine atom is readily functionalized via metal-catalyzed cross-coupling reactions without disturbing the rest of the molecule. This allows for the precise and efficient formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

-

Pharmacokinetic Enhancement: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion in a drug candidate can block metabolic oxidation at that position, thereby increasing the molecule's half-life. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions.

-

Scaffold for Derivatization: The primary amine group is a nucleophilic site and a base, allowing for a wide array of subsequent chemical modifications. It can be readily acylated, alkylated, or used to form amides, sulfonamides, and other functional groups common in pharmacologically active compounds. This versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

This compound and its precursors are instrumental in developing potential therapeutics across various domains, including oncology and anti-inflammatory agents.[3]

Representative Synthesis Protocol

A robust and reproducible synthesis is critical for the reliable supply of any chemical intermediate. The following protocol describes a common pathway to the free base, (2-Bromo-4-fluorophenyl)methanamine, followed by its conversion to the hydrochloride salt. This method is a self-validating system, as the progress and purity can be checked at each stage using standard analytical techniques (TLC, NMR, GC-MS).

Workflow Diagram: Synthesis Pathway

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Part A: Reduction of 2-Bromo-4-fluorobenzonitrile to the Free Base Amine

-

Inert Atmosphere: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame- or oven-dried to ensure anhydrous conditions, which is critical for the stability and reactivity of the borane reagent.

-

Reagent Preparation: Dissolve 2-bromo-4-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) inside the flask.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is to control the initial exotherm of the reduction reaction.

-

Reagent Addition: Add a 1 M solution of borane tetrahydrofuran complex (BH₃·THF) (typically 1.5 to 2.0 equivalents) dropwise via the dropping funnel. The slow addition rate is crucial to maintain temperature control and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench the excess borane complex. This step is highly exothermic and must be done with caution.

-

Workup: Concentrate the solution under reduced pressure. Partition the residue between an aqueous base (e.g., 1 M NaOH) and a suitable organic solvent (e.g., ethyl acetate). The basic wash deprotonates the ammonium borate salts, making the amine soluble in the organic layer.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (2-Bromo-4-fluorophenyl)methanamine as an oil or low-melting solid.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine from Part A in a minimal amount of a non-polar organic solvent, such as diethyl ether or dichloromethane.

-

Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (commercially available) or bubble dry HCl gas through the solution. The hydrochloride salt is typically insoluble in these solvents and will precipitate out as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the final product, this compound.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes serious eye irritation and skin irritation.[4][9][10]

Recommended Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

Conclusion

This compound is more than just a chemical; it is a key enabler in the complex process of drug discovery. Its well-defined structure provides a reliable and versatile platform for synthetic chemists to build novel molecules with therapeutic potential. By understanding its properties, synthesis, and handling requirements, researchers can fully leverage its capabilities to accelerate the development of next-generation pharmaceuticals.

References

- 4-Bromo-2-fluorobenzylamine hydrochloride. (n.d.). PubChem. [Link]

- 2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie. [Link]

- SAFETY DATA SHEET. (2025). Fisher Scientific. [Link]

- Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. (n.d.). PrepChem.com. [Link]

- Synthesis of 2-bromo-4-fluorobenzyl bromide. (n.d.). PrepChem.com. [Link]

- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation of halogenated primary amines. (2002).

- A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde. (2019).

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. strem.com [strem.com]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Synthesis-of-2-Bromo-4-fluorobenzylamine-Hydrochloride

A Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzylamine Hydrochloride: Pathways, Mechanisms, and Best Practices

Abstract: This guide provides an in-depth examination of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry. We focus on the most prevalent and efficient method—reductive amination of 2-bromo-4-fluorobenzaldehyde—while also considering alternative routes. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization strategies to ensure high-yield, high-purity synthesis.

Introduction and Strategic Importance

2-Bromo-4-fluorobenzylamine is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a valuable scaffold in drug discovery. The hydrochloride salt form enhances stability and improves handling characteristics, making it ideal for downstream applications.

This guide will primarily detail the synthesis via reductive amination, a robust and highly selective method for amine synthesis.[2][3] We will explore the underlying mechanisms, provide a validated, step-by-step experimental protocol, and discuss critical process parameters for successful and reproducible outcomes.

Primary Synthesis Pathway: Reductive Amination

The one-pot conversion of an aldehyde to an amine is a cornerstone of synthetic chemistry, known as reductive amination.[2] This process involves two key stages: the formation of an imine intermediate from the aldehyde and an amine source, followed by the immediate reduction of this imine to the target amine.

Principle and Mechanism

The reaction begins with the nucleophilic attack of an amine source (in this case, ammonia or a surrogate) on the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This forms a transient hemiaminal species. Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a protonated imine, also known as an iminium ion.[3][4]

A selective reducing agent, present in the same pot, then reduces the C=N double bond of the iminium ion. The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting aldehyde to avoid the formation of the corresponding alcohol as a byproduct.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and tolerance for acidic conditions.[2][5][6]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Bromo-4-fluorobenzylamine from 2-bromo-4-fluorobenzaldehyde using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Bromo-4-fluorobenzaldehyde | 203.02 | 10.15 g | 50.0 mmol | 1.0 |

| Ammonium Acetate | 77.08 | 19.27 g | 250.0 mmol | 5.0 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.90 g | 75.0 mmol | 1.5 |

| 1,2-Dichloroethane (DCE) | - | 250 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 150 mL | - | - |

| Deionized Water | - | 150 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| Diethyl Ether | - | For HCl gas | - | - |

| Hydrochloric Acid (in Ether) | - | As needed | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorobenzaldehyde (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).

-

Amine Source Addition: Add ammonium acetate (5.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred mixture in portions over 15-20 minutes. An increase in temperature may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.[7]

-

Work-up and Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCE.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-fluorobenzylamine free base as an oil.[8]

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it in a vacuum oven to obtain the final product, this compound, as a white to off-white solid.

Process Optimization & Causality

-

Choice of Reducing Agent: STAB is preferred over sodium borohydride (NaBH₄) because NaBH₄ can readily reduce the starting aldehyde, leading to byproduct formation.[6] STAB is less basic and more selective for the iminium ion.[8]

-

Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acid catalyst to promote imine formation. Other sources like ammonium chloride with a non-nucleophilic base can also be used.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) can be used as alternatives to DCE. Anhydrous conditions are crucial as moisture can decompose the hydride reagent and hinder imine formation.[6][8]

-

Stoichiometry: Using an excess of the ammonia source shifts the equilibrium towards imine formation. An excess of the reducing agent ensures the complete conversion of the imine intermediate.

Alternative Synthetic Routes

While reductive amination is highly effective, other pathways exist, primarily starting from 2-bromo-4-fluorobenzonitrile or through the oximation pathway.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nitrile Reduction | 2-Bromo-4-fluorobenzonitrile | LiAlH₄, H₂/Catalyst (e.g., Pd) | Direct conversion. | Harsh reagents (LiAlH₄), high pressure for hydrogenation. |

| Oxime Hydrogenation | 2-Bromo-4-fluorobenzaldehyde | Hydroxylamine, H₂/Pd/C | High yields reported. | Two distinct steps required (oximation then reduction).[9] |

The reduction of the nitrile offers a direct route but often requires harsh reducing agents like lithium aluminum hydride or high-pressure hydrogenation, which may not be suitable for all laboratory settings.[10] The hydrogenation of the corresponding benzaldoxime is also a viable and high-yielding method but adds an extra step to the overall sequence.[9]

Purification and Characterization

-

Purification: The final hydrochloride salt is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any residual impurities. The crude free base can be purified by flash column chromatography on silica gel if necessary before salt formation.[7]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

Visualization of Key Processes

Overall Synthesis Scheme

Caption: Reductive amination pathway to the target compound.

Experimental Workflow

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the reductive amination of its corresponding aldehyde. This method, particularly when using sodium triacetoxyborohydride, offers high selectivity, operational simplicity, and good yields. By understanding the underlying mechanism and controlling critical process parameters, researchers can consistently produce this valuable intermediate in high purity, facilitating its use in pharmaceutical research and development.

References

- Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016).

- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)

- Reductive amination - Wikipedia. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.

- Preparation of halogenated primary amines. (2002). Google Patents.

- Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (n.d.). Chemical Communications (RSC Publishing).

Sources

- 1. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 10. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: A Core Starting Material in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzylamine hydrochloride, a critical halogenated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, outline robust synthetic routes for its preparation, and explore its versatile applications, particularly in the realm of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, analytical methodologies for quality control, and critical safety information to support its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of Halogenated Benzylamines

In the landscape of modern drug discovery, halogenated aromatic compounds are indispensable building blocks.[1] The presence and specific placement of halogen substituents provide chemists with powerful tools to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[2] this compound (CAS No: 289038-14-8) has emerged as a particularly valuable intermediate.[3] Its structure, featuring a reactive primary amine and two distinct halogen atoms (bromine and fluorine), offers multiple, orthogonal points for synthetic diversification.

The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[4] The fluorine atom can enhance binding interactions and improve metabolic stability, while the benzylamine moiety is a common pharmacophore and a key precursor for constructing amides, sulfonamides, and other critical functional groups found in active pharmaceutical ingredients (APIs).[1][2] This guide will provide the foundational knowledge required to leverage the full synthetic potential of this key starting material.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is paramount for its successful application in synthesis. The key molecular and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 289038-14-8 | [3] |

| Molecular Formula | C₇H₇BrFN·HCl | [3] |

| Molecular Weight | 240.50 g/mol | [3][5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 254-257°C | [6] |

| Purity | Typically ≥96% | [5] |

Spectroscopic Data for Structural Verification

Accurate characterization is essential to confirm the identity and purity of the starting material. While specific spectra for the hydrochloride salt are often proprietary, the data for the parent free amine and related structures provide a reliable reference for quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the free amine (2-Bromo-4-fluoroaniline) is expected to show distinct signals for the aromatic protons and the aminomethyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.[7] The benzylic protons (-CH₂NH₂) would typically appear as a singlet around 3.8-4.0 ppm, which would shift downfield in the hydrochloride salt.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the aminomethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (or ammonium salt), C-H stretching for the aromatic ring and CH₂ group, and C=C stretching for the aromatic ring. The C-Br and C-F stretching frequencies will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.

Synthesis of this compound

The preparation of this compound is typically achieved via a multi-step synthesis starting from more readily available precursors, such as 2-bromo-4-fluorotoluene. The general strategy involves the introduction of a functional group at the benzylic position, which is then converted to the primary amine.

A common and industrially relevant pathway involves the radical bromination of 2-bromo-4-fluorotoluene to form 2-bromo-4-fluorobenzyl bromide, followed by amination.

The initial bromination of 2-bromo-4-fluorotoluene is a critical step.[8] This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride.[9] The subsequent conversion of the resulting benzyl bromide to the benzylamine can be accomplished through various methods, including direct reaction with ammonia, or more controllably, via the Gabriel synthesis or by displacement with sodium azide followed by reduction. The final step involves treating the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is often more stable and easier to handle than the free base.

Applications in Synthetic Chemistry

The synthetic utility of 2-Bromo-4-fluorobenzylamine lies in the orthogonal reactivity of its functional groups. The primary amine readily participates in nucleophilic reactions, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.

-

Amide and Sulfonamide Formation: The primary amine is an excellent nucleophile for reactions with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are prevalent in a vast number of pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to secondary and tertiary amines.

-

Cross-Coupling Reactions: While the amine is typically protected first (e.g., as a Boc-carbamate), the aryl bromide can then undergo a variety of powerful cross-coupling reactions. Suzuki coupling with boronic acids introduces new aryl or alkyl groups, Sonogashira coupling with terminal alkynes yields substituted alkynes, and Buchwald-Hartwig amination can form diarylamines. This dual functionality allows for the rapid construction of complex molecular scaffolds from a single starting material.[2]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative example of using this compound in an amide coupling reaction. The initial step involves neutralization of the hydrochloride salt to liberate the free amine.

Objective: To synthesize N-(2-bromo-4-fluorobenzyl)benzamide.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Suspension: Suspend the solid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (approx. 2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed. Stir for 15-20 minutes at 0°C.

-

Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 5-10 minutes. A precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-bromo-4-fluorobenzyl)benzamide.

Quality Control & Analytical Methods

Ensuring the purity and identity of this compound is critical for reproducibility in synthesis. A combination of chromatographic and spectroscopic methods should be employed.

| Method | Purpose | Key Parameters |

| HPLC-UV | Purity assessment and quantification | Reverse-phase C18 column, mobile phase of acetonitrile/water with a modifier (e.g., TFA or formic acid), UV detection at ~254 nm. |

| GC-MS | Identification and detection of volatile impurities | Analysis of the free base after derivatization or direct analysis if thermally stable. Provides mass fragmentation pattern for confirmation. |

| NMR Spectroscopy | Structural confirmation and purity | ¹H and ¹⁹F NMR are essential for confirming the structure and substitution pattern. Integration can provide a quantitative purity assessment against a known standard. |

The choice of method depends on the specific requirements of the analysis. HPLC-UV is robust for routine quality control, while GC-MS offers excellent specificity for impurity profiling.[10] NMR remains the gold standard for unambiguous structural elucidation.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[5] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12]

Conclusion

This compound is a high-value, versatile starting material with significant applications in pharmaceutical and chemical research. Its unique combination of a reactive primary amine and strategically placed halogen atoms provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers to effectively and safely incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

- PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene.

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. ossila.com [ossila.com]

- 5. H62200.03 [thermofisher.com]

- 6. strem.com [strem.com]

- 7. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.at [fishersci.at]

- 13. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No: 289038-14-8) is a halogenated aromatic amine that has emerged as a pivotal structural motif and intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of reactive sites: a displaceable aryl bromide, a nucleophilic primary amine (accessible upon deprotonation), and an aromatic ring whose reactivity is modulated by both electron-withdrawing (F, Br) and electron-donating (CH₂NH₂) substituents. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for its application in synthesis.

Caption: Molecular structure and key properties of the title compound.

This guide is structured to explore the three primary centers of reactivity within the molecule. Each section delves into the mechanistic underpinnings of the transformations and provides practical, validated methodologies for researchers.

Caption: The three primary centers of reactivity on the molecule.

Part 1: The Aryl Bromide: A Gateway to C-C and C-N Bond Formation

The carbon-bromine bond is arguably the most versatile functional handle on this molecule. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The C-Br bond is significantly more reactive in oxidative addition to palladium(0) catalysts than C-F or C-Cl bonds, allowing for highly chemoselective transformations.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[3][4] For 2-Bromo-4-fluorobenzylamine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position, creating complex biaryl scaffolds.

Causality Behind the Protocol:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are standard. The bulky phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

-

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[5]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6][7] This reaction is exceptionally useful for coupling aryl halides with a wide variety of amines.[8][9] Starting with 2-Bromo-4-fluorobenzylamine, one could envision a self-coupling or coupling with other amines, though this is less common than using it as a building block where the amine is first protected or acylated. For analogous aryl bromides, this reaction allows the synthesis of diaryl amines or alkyl-aryl amines, which are prevalent in pharmaceuticals.[10]

Causality Behind the Protocol:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like XPhos, SPhos, or BINAP are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[6]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the coupling amine, forming the active amide nucleophile.[7]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | >90% (Typical) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | >85% (Typical) |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | >90% (Typical) |

| Caption: Representative conditions for palladium-catalyzed cross-coupling reactions. |

Part 2: The Benzylic Amine: A Nucleophilic Workhorse

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile, but in its commercially available hydrochloride salt form, it exists as the non-nucleophilic ammonium salt (-CH₂NH₃⁺Cl⁻). Therefore, a crucial first step in any reaction involving this group is its deprotonation with a suitable base to liberate the free amine.

N-Acylation

N-acylation is a fundamental transformation used to form amide bonds, which are ubiquitous in pharmaceuticals.[11] This reaction is often used to protect the amine group or to introduce functionality as part of a larger synthetic sequence.

Causality Behind the Protocol:

-

Base: A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is the ideal choice. It is strong enough to deprotonate the ammonium salt but will not compete with the primary amine in attacking the acylating agent.[12] Using an inorganic base like NaOH would require a two-phase system and can lead to hydrolysis of the acylating agent.

-

Acylating Agent: Acyl chlorides or anhydrides are highly reactive and ensure efficient acylation.[13] The reaction is typically fast and often exothermic.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to ensure the solubility of all components and prevent unwanted side reactions like hydrolysis.[14]

Caption: A standard experimental workflow for N-acylation.

Experimental Protocol: N-Acetylation

-

Reaction Setup: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure complete formation of the free amine.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.